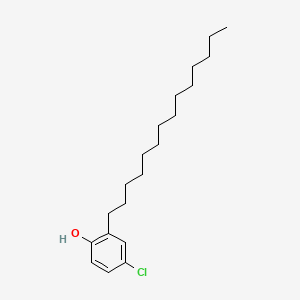
4-Chloro-2-tetradecylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-tetradecylphenol typically involves the alkylation of 4-chlorophenol with a tetradecyl halide under basic conditions. The reaction is usually carried out in the presence of a phase transfer catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale alkylation reactions using continuous flow reactors. These methods ensure consistent product quality and high yield while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-tetradecylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding phenol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Substituted phenols.
Applications De Recherche Scientifique
4-Chloro-2-tetradecylphenol has a wide range of applications in scientific research:
Mécanisme D'action
The antimicrobial activity of 4-Chloro-2-tetradecylphenol is primarily due to its ability to disrupt microbial cell membranes. It targets the lipid bilayer, causing increased permeability and eventual cell lysis . This mechanism is similar to other phenolic compounds, which are known to exert their effects through membrane disruption .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-nitroaniline: Known for its nonlinear optical properties.
4-Chloro-2-methylphenoxyacetic acid: Used as a herbicide.
Uniqueness
4-Chloro-2-tetradecylphenol stands out due to its long alkyl chain, which enhances its surface activity and antimicrobial properties. This makes it particularly effective as a preservative and biocide compared to other similar compounds .
Propriétés
Numéro CAS |
33899-46-6 |
|---|---|
Formule moléculaire |
C20H33ClO |
Poids moléculaire |
324.9 g/mol |
Nom IUPAC |
4-chloro-2-tetradecylphenol |
InChI |
InChI=1S/C20H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-17-19(21)15-16-20(18)22/h15-17,22H,2-14H2,1H3 |
Clé InChI |
VKSJURFRQSREMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1=C(C=CC(=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















